molecular formula C22H24N2O4 B2872784 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide CAS No. 851403-81-1

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide

Cat. No.: B2872784
CAS No.: 851403-81-1
M. Wt: 380.444
InChI Key: MPDFKAPJSIMECG-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Scientific Research Applications

Neurotropic and Psychotropic Properties

Research into novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones has shown that certain derivatives possess specific sedative effects and considerable anti-amnesic activity. These compounds demonstrate a combination of potent anti-anxiety action, anti-amnesic activity, and a considerable antihypoxic effect, making them promising candidates for psychoactive drug development (Podolsky, Shtrygol’, & Zubkov, 2017).

Antiviral Properties

A study on novel quinoxaline derivatives revealed that some of these compounds exhibit potent antiviral activity, particularly against HCMV, with low cytotoxicity and high selectivity indices. This suggests a potential application in antiviral drug development (Elzahabi, 2017).

Antirheumatic Drug Development

The metabolites of a specific quinoline derivative, which is under clinical evaluation as a new type of disease-modifying antirheumatic drug (DMARD), have been synthesized and analyzed for their pharmacological properties. One of the metabolites demonstrated an anti-inflammatory effect in an adjuvant arthritic rat model, indicating its potential application in antirheumatic drug development (Baba, Makino, Ohta, & Sohda, 1998).

Antioxidant Mechanisms

Research into the antioxidant mechanism of carnosic acid against food component oxidation identified oxidation products of the acid, proposing an antioxidant mechanism involving oxidative coupling reaction with peroxyl radicals. This research provides insight into the antioxidant properties that similar quinoline derivatives might possess (Masuda, Inaba, & Takeda, 2001).

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-13-5-6-15(11-14(13)2)21(25)23-10-9-16-12-17-18(27-3)7-8-19(28-4)20(17)24-22(16)26/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDFKAPJSIMECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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